N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide
Description
N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide is a sulfonamide derivative featuring a benzo[d][1,3]dioxol (methylenedioxyphenyl) moiety and a 2-chlorobenzenesulfonamide group. Its molecular formula is C₁₆H₁₅ClN₂O₅S, with a molecular weight of 394.82 g/mol.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5S/c1-16(19,11-6-7-13-14(8-11)23-10-22-13)9-18-24(20,21)15-5-3-2-4-12(15)17/h2-8,18-19H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFJKQLONULRPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1Cl)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are microtubules and their component protein, tubulin . These structures are crucial for cell division and are therefore a leading target for anticancer agents.
Mode of Action
The compound interacts with its targets by modulating microtubule assembly. This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure. This interaction causes mitotic blockade and induces cell apoptosis.
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis. By targeting microtubules and tubulin, it disrupts the normal process of cell division, leading to cell cycle arrest. This disruption can trigger programmed cell death or apoptosis, particularly in cancer cells.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a chlorobenzenesulfonamide structure. Its molecular formula is , with a molecular weight of approximately 367.85 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Inhibition of Enzymatic Activity
Research indicates that sulfonamide derivatives can act as inhibitors of various enzymes, including carbonic anhydrase and cyclooxygenase (COX) enzymes. For instance, sulfonamides have been shown to modulate cardiovascular functions by inhibiting COX, leading to decreased production of prostaglandins involved in inflammatory responses .
Cardiovascular Effects
A study on related sulfonamide compounds demonstrated their impact on perfusion pressure and coronary resistance in isolated rat heart models. The results indicated that certain derivatives could lower coronary resistance significantly compared to control conditions . This suggests that this compound may have similar cardiovascular effects.
Anticancer Properties
The compound has been evaluated for its cytotoxic activity against various cancer cell lines. Preliminary findings suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The exact pathways remain under investigation but could involve the modulation of signaling pathways associated with cell proliferation.
Case Studies and Experimental Data
-
Perfusion Pressure Study : In an experimental setup measuring the effects on perfusion pressure, the introduction of benzenesulfonamide derivatives showed significant changes in coronary resistance over time. The study utilized a control group and various dosages of sulfonamide derivatives to assess their biological impact (Table 1).
Results indicated that certain compounds significantly reduced coronary resistance compared to controls, suggesting potential therapeutic applications in cardiovascular diseases .
Group Compound Dose (nM) I Control - II Compound A 0.001 III Compound B 0.001 IV Compound C 0.001 V Compound D 0.001 - Cytotoxicity Assays : Various studies have assessed the cytotoxic effects of sulfonamide derivatives on cancer cell lines such as HeLa. The findings indicated that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Stability and Metabolism
Receptor Binding
- The methylenedioxyphenyl group is associated with serotonin receptor modulation (e.g., 5-HT₂A), as seen in psychedelic compounds. The target’s chlorobenzenesulfonamide may enhance affinity for σ-receptors, similar to halogenated aryl sulfonamides .
- In contrast, the dimethylisoxazole analog () likely exhibits reduced receptor affinity due to the electron-donating methyl groups, which diminish electrophilic interactions .
Selectivity Over Analogs
- Compared to benzimidazole derivatives (), the sulfonamide group in the target compound may reduce off-target binding to kinases, which commonly interact with benzimidazoles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
